

o-Thiocresol CAS number and molecular weight

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Compound of Interest

Compound Name: 2-Methylbenzenethiol

Cat. No.: B091028

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An In-depth Technical Guide to o-Thiocresol for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of o-thiocresol (**2-methylbenzenethiol**), a versatile organosulfur compound. It is intended for researchers, scientists, and professionals in drug development who are interested in the chemical properties, synthesis, and applications of this compound.

Core Properties of o-Thiocresol

o-Thiocresol, also known as **2-methylbenzenethiol** or o-toluenethiol, is a colorless to pale yellow liquid with a strong, unpleasant odor.^[1] It is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.^[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for o-thiocresol:

| Property | Value |
|-------------------|-------------------------------------------------------------|
| CAS Number | 137-06-4[3][4][5][6] |
| Molecular Formula | C ₇ H ₈ S[3][4][6] |
| Molecular Weight | 124.20 g/mol [1][3][4][5] |
| Melting Point | 15 °C[1][7] |
| Boiling Point | 194-196 °C at 760 mmHg |
| Flash Point | 63.89 °C (147.00 °F)[1] |
| Density | 1.055 - 1.060 g/cm ³ at 20 °C |
| Refractive Index | 1.5790 - 1.5820 at 20 °C[4][8] |
| Solubility | Insoluble in water; soluble in alcohol and ether. [1][7] |

Synthesis of o-Thiocresol

A common and effective method for the synthesis of thiophenols, including o-thiocresol, is through the Newman-Kwart rearrangement.[1][3][9][10] This reaction involves the intramolecular migration of an aryl group from an O-aryl thiocarbamate to the sulfur atom, forming an S-aryl thiocarbamate, which is then hydrolyzed to the corresponding thiophenol.[3]

Experimental Protocol: Synthesis via Newman-Kwart Rearrangement

This protocol outlines the general steps for the synthesis of o-thiocresol starting from o-cresol.

Step 1: Formation of O-Aryl Thiocarbamate

- To a solution of o-cresol in a suitable aprotic solvent (e.g., dimethylformamide), add an equimolar amount of a strong base (e.g., sodium hydride) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
- Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation of the phenol.

- Add an equimolar amount of N,N-dimethylthiocarbamoyl chloride to the reaction mixture.
- Stir the reaction at room temperature for 12-24 hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude O-(o-tolyl) dimethylthiocarbamate.
- Purify the crude product by column chromatography or recrystallization.

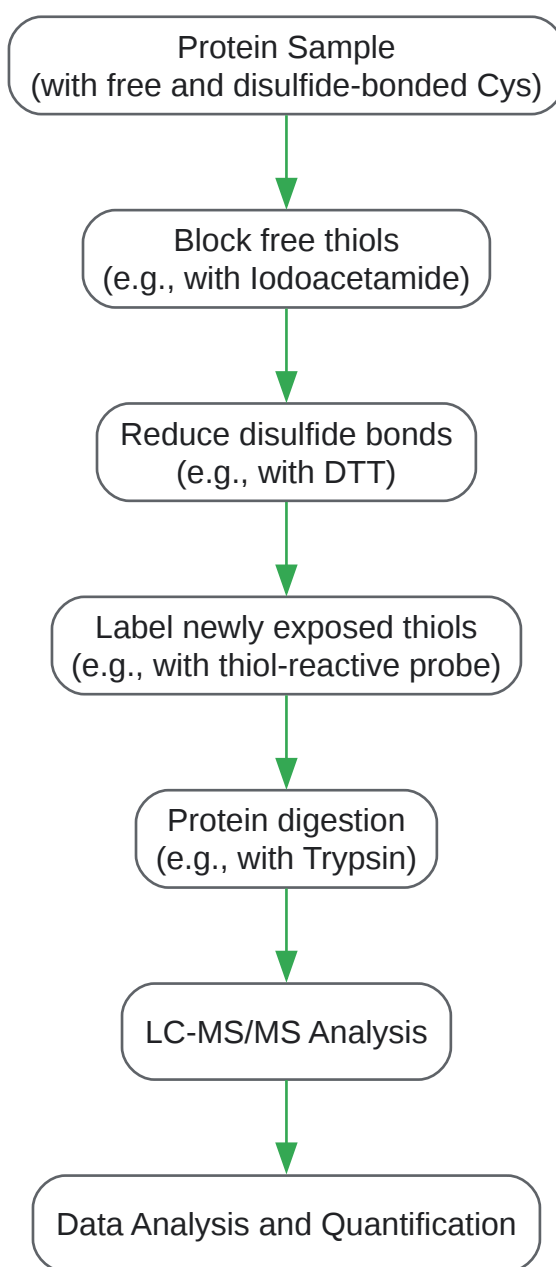
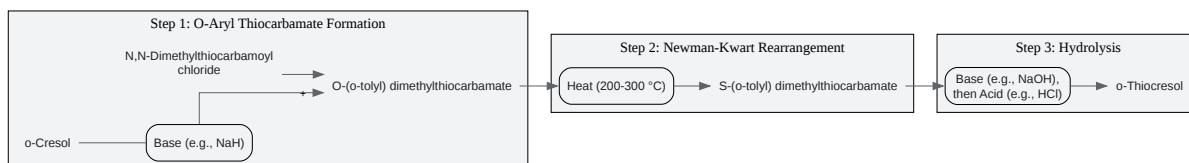
Step 2: Newman-Kwart Rearrangement

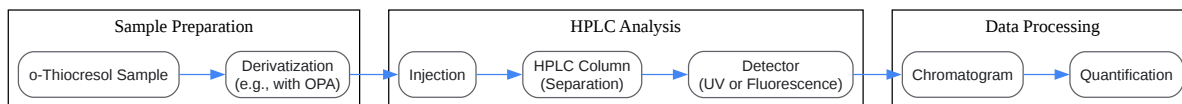
- Heat the purified O-(o-tolyl) dimethylthiocarbamate at high temperatures (typically 200-300 °C) in a high-boiling point solvent (e.g., diphenyl ether) or neat.^[3] Microwave irradiation can also be utilized to facilitate the reaction under milder conditions.^[1]
- Monitor the progress of the rearrangement by TLC or GC-MS.
- Once the rearrangement is complete, cool the reaction mixture to room temperature.
- If a solvent was used, remove it under reduced pressure. The resulting product is S-(o-tolyl) dimethylthiocarbamate.

Step 3: Hydrolysis to o-Thiocresol

- Dissolve the S-(o-tolyl) dimethylthiocarbamate in a suitable solvent such as methanol or ethanol.
- Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide, as an aqueous solution.
- Reflux the mixture for several hours until the hydrolysis is complete (monitored by TLC).
- Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 1-2.

- Extract the o-thiocresol with an organic solvent (e.g., diethyl ether).
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude o-thiocresol by distillation under reduced pressure.





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